Sofosbuvir 13CD3 is a chemically modified form of sofosbuvir, which is an antiviral medication primarily used for the treatment of chronic hepatitis C virus infection. The compound is notable for its incorporation of stable isotopes, which facilitate the tracking and analysis of drug metabolism in clinical studies. Sofosbuvir itself is a nucleotide analog that acts as a prodrug, converting into its active form upon administration.
Sofosbuvir was initially developed by Gilead Sciences and has become a cornerstone in hepatitis C treatment regimens. The specific variant, sofosbuvir 13CD3, is synthesized for research purposes, particularly in bioanalytical applications to study pharmacokinetics and drug interactions.
Sofosbuvir 13CD3 falls under the classification of antiviral agents, specifically nucleotide analogs. It is categorized as a polymerase inhibitor, targeting the replication process of the hepatitis C virus.
The synthesis of sofosbuvir 13CD3 involves several key steps, often utilizing advanced organic chemistry techniques such as nucleophilic substitution and Grignard reactions. A notable method includes the addition of a trideuterated Grignard reagent to 2'-ketone nucleosides, which subsequently undergo fluorination to yield the desired product .
Sofosbuvir 13CD3 has a complex molecular structure characterized by its nucleotide analog framework. The presence of deuterium atoms is crucial for tracing metabolic pathways during pharmacokinetic studies.
The molecular formula for sofosbuvir is C22H29FN3O9P. The introduction of deuterium modifies this formula slightly, impacting its mass spectrometric properties without altering its biological activity significantly.
Sofosbuvir 13CD3 participates in various chemical reactions typical of nucleotide analogs, including phosphorylation and hydrolysis. These reactions are critical for converting sofosbuvir into its active triphosphate form within the body.
Sofosbuvir 13CD3 exerts its antiviral effects by inhibiting the hepatitis C virus polymerase enzyme, thereby preventing viral RNA replication. Once metabolized into its active triphosphate form, it competes with natural nucleotides during viral RNA synthesis.
The effective concentration (EC90) for sofosbuvir is approximately 0.28 µM, indicating high potency against the hepatitis C virus . The mechanism involves mimicking natural nucleotides, leading to premature termination of viral RNA synthesis.
Sofosbuvir 13CD3 is primarily utilized in research settings to study drug metabolism and pharmacokinetics. Its labeled isotopes allow for precise tracking in bioanalytical studies, aiding in the development of more effective treatment regimens for hepatitis C and potentially other viral infections.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: